An In-depth Technical Guide to 5-(Methoxymethyl)-2-furaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 5-(Methoxymethyl)-2-furaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Methoxymethyl)-2-furaldehyde (MMF), a derivative of the versatile platform chemical 5-hydroxymethylfurfural (HMF), is a furanic aldehyde with significant potential in various scientific and industrial sectors.[1][2] Its unique structure, featuring a furan ring functionalized with both an aldehyde and a methoxymethyl group, imparts a range of chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 5-(Methoxymethyl)-2-furaldehyde, tailored for professionals in research and drug development.
Chemical Structure and Properties
5-(Methoxymethyl)-2-furaldehyde is characterized by a five-membered furan ring, an aldehyde group at the 2-position, and a methoxymethyl ether group at the 5-position. This arrangement of functional groups dictates its reactivity and physical characteristics.
Structure:
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IUPAC Name: 5-(Methoxymethyl)furan-2-carbaldehyde[1]
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Common Names: 5-Methoxymethylfurfural, MMF[1]
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CAS Number: 1917-64-2
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Molecular Formula: C₇H₈O₃[1]
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Molecular Weight: 140.14 g/mol [1]
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SMILES: COCc1ccc(o1)C=O
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InChI: InChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3
The core structure consists of a furan ring, an aromatic heterocycle, which contributes to its thermal stability. The aldehyde group is a key site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. The methoxymethyl group enhances its solubility in organic solvents and can influence its biological activity.
Physical and Chemical Properties:
A summary of the key physical and chemical properties of 5-(Methoxymethyl)-2-furaldehyde is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -8 °C | |
| Boiling Point | 68-70 °C at 2 Torr | |
| Density | 1.146 g/cm³ at 17.9 °C | |
| Vapor Pressure | 1.8-3.2 Pa at 20-25 °C | |
| Solubility | Soluble in a wide range of organic solvents, including lower alcohols. | [1] |
| Stability | Should be stored under an inert gas (nitrogen or argon) at 2-8°C. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis, purification, and analysis of 5-(Methoxymethyl)-2-furaldehyde in a research and development setting.
Synthesis
Synthesis from 5-Hydroxymethylfurfural (HMF) via Etherification:
This method involves the acid-catalyzed etherification of the more readily available 5-hydroxymethylfurfural (HMF) with methanol.
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Materials:
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5-Hydroxymethylfurfural (HMF)
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Anhydrous methanol
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Acid catalyst (e.g., solid acid resin, hydrochloric acid)
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Sodium carbonate (for neutralization)
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Dichloromethane (for extraction)
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Saturated sodium chloride solution
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Anhydrous sodium sulfate
-
-
Procedure:
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Dissolve HMF in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add the acid catalyst to the solution. The reaction can be carried out with various acid catalysts, with solid acid resins offering advantages in terms of separation.
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Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion of the reaction, neutralize the acid catalyst. If a solid acid catalyst is used, it can be removed by filtration. If a mineral acid is used, carefully add sodium carbonate until the solution is neutral.
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Remove the excess methanol under reduced pressure using a rotary evaporator.
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To the resulting residue, add water and extract the aqueous layer multiple times with dichloromethane.
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Combine the organic layers and wash with a saturated sodium chloride solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 5-(Methoxymethyl)-2-furaldehyde.
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Synthesis from Fructose:
A one-step synthesis from fructose is also possible, which involves the simultaneous dehydration of fructose to HMF and its subsequent etherification to MMF in a methanol medium.[3]
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Materials:
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Fructose
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Anhydrous methanol
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Solid acid catalyst (e.g., sulfonic acid functionalized SBA-15)[4]
-
-
Procedure:
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In a suitable reactor, combine fructose, anhydrous methanol, and the solid acid catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC.
-
After the optimal reaction time, cool the reactor and separate the solid catalyst by filtration.
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The resulting solution containing MMF can then be subjected to purification steps.
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Purification
Column Chromatography:
Purification of crude 5-(Methoxymethyl)-2-furaldehyde can be effectively achieved using column chromatography.
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Stationary Phase: Silica gel (60-120 mesh)
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Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The optimal solvent system should be determined by preliminary TLC analysis.
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Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
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Dissolve the crude MMF in a minimal amount of the mobile phase (or a compatible solvent like dichloromethane) and load it onto the column.
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Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield purified 5-(Methoxymethyl)-2-furaldehyde.
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Crystallization:
For obtaining highly pure crystalline material, a low-temperature crystallization can be employed, similar to the protocol for HMF.
-
Solvent: A suitable solvent with a low freezing point, such as methyl tert-butyl ether (MTBE), can be used.[5]
-
Procedure:
-
Dissolve the purified MMF in a minimal amount of the chosen solvent at room temperature.
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Slowly cool the solution to a low temperature (e.g., -20 to -30 °C).
-
Allow the crystals to form over several hours.
-
Isolate the crystals by filtration in a cold environment.
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Wash the crystals with a cold, low-boiling point solvent like pentane to remove any residual impurities.
-
Dry the crystals under vacuum to obtain pure, crystalline 5-(Methoxymethyl)-2-furaldehyde.
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Analytical Methods
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for monitoring reaction progress and assessing the purity of 5-(Methoxymethyl)-2-furaldehyde.
-
Column: A reverse-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% phosphoric acid) is a typical mobile phase.[6]
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Detection: UV detection at the λmax of MMF (around 280-284 nm) is suitable for quantification.[6]
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Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of 5-(Methoxymethyl)-2-furaldehyde, particularly in complex mixtures.
-
Column: A capillary column with a polar stationary phase is generally used.
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Carrier Gas: Helium is the most common carrier gas.
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Injection Mode: Split or splitless injection can be used depending on the sample concentration.
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Temperature Program: An appropriate temperature gradient should be optimized to achieve good separation.
-
Mass Spectrometry: Electron ionization (EI) is typically used, and the resulting fragmentation pattern can be used for structural confirmation.
-
Sample Preparation: For complex matrices, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary.[7] Derivatization to a more volatile silylated derivative can also be employed for improved chromatographic performance.[7]
Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the proton environment in the molecule. Expected signals would include those for the aldehyde proton, the furan ring protons, the methoxymethyl protons, and the methyl protons.
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¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the C=O stretch of the aldehyde, the C-O-C stretch of the ether, and the C-H and C=C vibrations of the furan ring.[8]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation and confirmation.
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Biological Activity and Potential Signaling Pathways
While research on the specific biological signaling pathways modulated by 5-(Methoxymethyl)-2-furaldehyde is still emerging, studies on the closely related compound 5-hydroxymethylfurfural (HMF) provide valuable insights into its potential mechanisms of action, particularly its antifungal properties.
Antifungal Activity:
HMF has been shown to inhibit the growth and virulence of the pathogenic yeast Candida albicans.[9] The proposed mechanisms for this antifungal activity include:
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Inhibition of Biofilm Formation: HMF can prevent the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.[10]
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Disruption of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. HMF has been suggested to interfere with the ergosterol biosynthesis pathway, leading to a compromised cell membrane and increased susceptibility to antifungal drugs.[9][11]
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Inhibition of Virulence Factors: HMF can suppress the expression of genes associated with hyphal morphogenesis, adhesion, and the production of secreted hydrolases, all of which are crucial for the virulence of C. albicans.[10]
Given the structural similarity between MMF and HMF, it is plausible that MMF exerts its antifungal effects through similar mechanisms. The methoxymethyl group in MMF may influence its lipophilicity and ability to penetrate the fungal cell membrane, potentially modulating its antifungal potency.
Potential Signaling Pathway Involvement:
Furan aldehydes, including furfural and HMF, are known to induce cellular stress in microorganisms. In yeast, these compounds can lead to the accumulation of reactive oxygen species (ROS), causing damage to mitochondria, vacuoles, the cytoskeleton, and nuclear chromatin.[12] This oxidative stress can trigger various cellular signaling pathways as a defense mechanism.
The diagram below illustrates a hypothetical workflow for investigating the antifungal mechanism of a furan derivative like 5-(Methoxymethyl)-2-furaldehyde, focusing on the ergosterol biosynthesis pathway, a common target for antifungal agents.
Caption: Workflow for investigating the antifungal mechanism of 5-(Methoxymethyl)-2-furaldehyde.
Conclusion
5-(Methoxymethyl)-2-furaldehyde is a promising bio-based chemical with a versatile structure that lends itself to a variety of applications, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This technical guide has provided a detailed overview of its chemical properties, structure, and essential experimental protocols for its synthesis, purification, and analysis. While the specific biological signaling pathways it modulates are an active area of research, the known antifungal activities of related furan aldehydes suggest that it may target key fungal processes such as ergosterol biosynthesis and biofilm formation. Further investigation into its precise mechanisms of action will undoubtedly unlock its full potential in drug development and other advanced applications.
References
- 1. Methoxymethylfurfural - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US20150025256A1 - Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization - Google Patents [patents.google.com]
- 6. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 7. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-hydroxymethyl-2-furaldehyde impairs Candida albicans - Staphylococcus epidermidis interaction in co-culture by suppressing crucial supportive virulence traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Furfural induces reactive oxygen species accumulation and cellular damage in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
